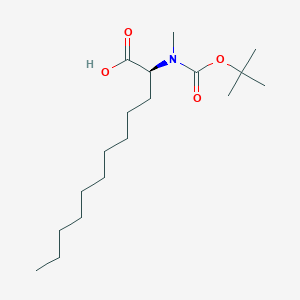

Boc-MeAdod(2)-OH

Descripción

Boc-MeAdod(2)-OH, also known as tert-butyloxycarbonyl-methylamino-dodecanoic acid, is a compound commonly used in peptide synthesis. It serves as a protecting group for amines, which is crucial in the stepwise construction of peptides. The tert-butyloxycarbonyl (Boc) group is particularly favored for its stability under basic conditions and its ease of removal under acidic conditions.

Propiedades

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOJZQDXTNGLHY-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-MeAdod(2)-OH typically involves the reaction of methylamino-dodecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of Boc2O, resulting in the formation of the Boc-protected amine and the release of carbon dioxide and tert-butanol .

Industrial Production Methods: In an industrial setting, the synthesis of Boc-MeAdod(2)-OH can be scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Análisis De Reacciones Químicas

Types of Reactions: Boc-MeAdod(2)-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products:

Deprotection: Methylamino-dodecanoic acid.

Coupling: Peptides with Boc-MeAdod(2)-OH incorporated into the sequence.

Aplicaciones Científicas De Investigación

Boc-MeAdod(2)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides and proteins.

Drug Development: Facilitates the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Used in the functionalization of biomolecules for various applications, including targeted drug delivery and diagnostic assays.

Mecanismo De Acción

The mechanism of action of Boc-MeAdod(2)-OH primarily involves its role as a protecting group. The Boc group protects the amine functionality during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amine for further reactions or biological activity .

Comparación Con Compuestos Similares

Fluorenylmethoxycarbonyl (Fmoc): Another protecting group for amines, which is removed under basic conditions.

Carboxybenzyl (CBz): A protecting group that can be removed using catalytic hydrogenation.

Comparison:

Stability: Boc is stable under basic conditions, while Fmoc is stable under acidic conditions.

Removal Conditions: Boc is removed using strong acids like TFA, whereas Fmoc is removed using bases like piperidine.

Applications: Boc is preferred for solid-phase peptide synthesis due to its ease of removal and compatibility with various amino acids.

Boc-MeAdod(2)-OH stands out for its versatility and efficiency in peptide synthesis, making it a valuable tool in both research and industrial applications.

Actividad Biológica

Boc-MeAdod(2)-OH, a compound with notable potential in pharmacological applications, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive review of its biological effects, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Boc-MeAdod(2)-OH is a derivative of amino acids, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a MeAdod moiety. Its chemical structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of Boc-MeAdod(2)-OH can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Boc-MeAdod(2)-OH has been shown to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

- Apoptotic Modulation : The compound influences apoptotic pathways, promoting cell survival in certain contexts while inducing apoptosis in others, particularly in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that Boc-MeAdod(2)-OH can significantly reduce oxidative stress markers in cell cultures. For instance:

- Cell Line Studies : In human cancer cell lines, treatment with Boc-MeAdod(2)-OH resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

In Vivo Studies

In vivo studies have further validated the compound's biological activity:

- Animal Models : In rodent models of inflammation and oxidative stress, administration of Boc-MeAdod(2)-OH led to reduced inflammatory markers and improved tissue integrity.

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Human Cancer Cell Lines | Reduced ROS levels; increased viability |

| In Vivo | Rodent Inflammation Model | Decreased inflammatory markers; improved tissue integrity |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of Boc-MeAdod(2)-OH in a model of traumatic brain injury. Results showed that the compound significantly reduced neuronal apoptosis and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases.

- Anti-cancer Activity : Another case study focused on the anti-cancer properties of Boc-MeAdod(2)-OH. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways while sparing normal cells from similar effects.

Q & A

Q. How can researchers design a reproducible synthesis protocol for Boc-MeAdod(2)-OH?

To ensure reproducibility, the experimental section must include:

- Detailed synthetic steps (reagents, solvents, temperatures, reaction times) and purification methods (e.g., chromatography, crystallization).

- Characterization data (NMR, HPLC, mass spectrometry) for intermediates and the final product, with comparisons to literature values .

- Explicit handling of Boc-protection , including deprotection conditions if applicable. Avoid abbreviating chemical names to prevent ambiguity .

- Validation of purity via melting point analysis or elemental analysis for novel compounds .

Q. What strategies are recommended for conducting a rigorous literature review on Boc-MeAdod(2)-OH?

- Use structured databases (e.g., SciFinder, PubMed) with controlled vocabulary (e.g., "Boc-protected amino acids," "peptide synthesis") and Boolean operators to refine searches .

- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-reference citations in recent reviews to identify foundational studies .

- Apply the PICO framework (Population: compound class; Intervention: synthetic methods; Comparison: alternative reagents; Outcome: yield/purity) to organize findings .

Q. How should researchers formulate hypotheses about Boc-MeAdod(2)-OH’s reactivity in peptide coupling?

- Start with mechanistic insights (e.g., steric hindrance from the Boc group, activation via carbodiimides).

- Develop testable hypotheses, such as: "Reducing reaction temperature improves coupling efficiency by minimizing racemization."

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s practicality .

Advanced Research Questions

Q. How can contradictions in reported yields of Boc-MeAdod(2)-OH be resolved?

- Perform meta-analysis of published procedures to identify variables (e.g., solvent polarity, catalyst loading) affecting outcomes.

- Replicate key experiments under controlled conditions, documenting deviations (e.g., moisture sensitivity, inert atmosphere requirements) .

- Use error analysis (e.g., standard deviation across replicates) to quantify reproducibility .

- Publish negative results to clarify discrepancies .

Q. What advanced techniques validate the structural integrity of Boc-MeAdod(2)-OH in complex reaction environments?

- Multi-nuclear NMR (e.g., , if fluorinated) to confirm regioselectivity and stereochemistry.

- X-ray crystallography for absolute configuration determination, especially if novel polymorphs are suspected.

- Kinetic studies (e.g., stopped-flow spectroscopy) to monitor intermediate formation during synthesis .

Q. How can researchers optimize Boc-MeAdod(2)-OH’s solubility for solid-phase peptide synthesis (SPPS)?

- Screen co-solvent systems (e.g., DMF/DCM mixtures) and additives (e.g., HOBt, OxymaPure) to balance solvation and swelling of resin.

- Quantify solubility via UV-Vis spectroscopy or gravimetric analysis.

- Apply Design of Experiments (DoE) to model interactions between variables (e.g., temperature, solvent ratio) .

Q. What methodologies ensure ethical data management in studies involving Boc-MeAdod(2)-OH?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data (e.g., spectra, chromatograms).

- Use repositories like Zenodo with discipline-specific metadata (e.g., CAS registry numbers, reaction SMILES) .

- Document instrument calibration and software parameters (e.g., NMR processing algorithms) to enable replication .

Methodological Considerations for Data Analysis

Q. How should researchers analyze conflicting spectroscopic data for Boc-MeAdod(2)-OH?

Q. What statistical approaches are appropriate for evaluating Boc-MeAdod(2)-OH’s stability under varying conditions?

- Apply ANOVA to assess degradation rates across temperature/pH levels.

- Use accelerated stability testing (Arrhenius equation) to predict shelf life.

- Report confidence intervals for degradation thresholds (e.g., 95% purity retention over 6 months) .

Reproducibility and Peer Review

Q. How can researchers address critiques about insufficient experimental detail in Boc-MeAdod(2)-OH studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.